Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a benzoyloxy group, and a phenyl group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The resulting benzoyloxy derivative is then reacted with ethyl alcohol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzofuran-quinones.
Reduction: Formation of benzofuran-alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Lacks the benzoyloxy group.
Ethyl 5-(methoxy)-2-phenyl-1-benzofuran-3-carboxylate: Contains a methoxy group instead of a benzoyloxy group.
Ethyl 5-(acetoxy)-2-phenyl-1-benzofuran-3-carboxylate: Contains an acetoxy group instead of a benzoyloxy group.
Uniqueness
Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the benzoyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Biological Activity
Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core with a benzoyloxy substituent, contributing to its chemical reactivity and biological potential. The molecular formula is C20H18O6, and its structure can be represented as follows:
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study highlighted the potential of benzofuran derivatives in modulating inflammatory pathways, suggesting that the presence of the benzoyloxy group enhances these effects. The specific mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
2. Antimicrobial Activity
Benzofuran derivatives have been shown to possess antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. The structural features, particularly the benzoyloxy moiety, may enhance its interaction with microbial membranes, leading to increased antimicrobial activity .
3. Antitumor Potential
The compound's structural similarity to other known antitumor agents suggests potential anticancer activity. Preliminary studies have indicated that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor effects of this compound.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression .
Case Study 1: Anti-inflammatory Activity Assessment
A study conducted on various benzofuran derivatives, including this compound, assessed their anti-inflammatory effects using in vitro assays. Results indicated a significant reduction in TNF-alpha levels in treated macrophages compared to controls, suggesting effective modulation of inflammatory cytokine production.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 5-(bromobenzoyloxy)-2-phenylnaphthalene | Bromine substitution | Enhanced anticancer activity |
Ethyl 5-hydroxy-2-phenylnaphthalene | Hydroxyl group | Strong anti-inflammatory effects |
Ethyl 5-(methoxycarbonyl)-2-phenylnaphthalene | Methoxycarbonyl group | Antimicrobial activity |
This table illustrates how variations in substituents can significantly impact the biological activities of related compounds.
Properties
Molecular Formula |
C24H18O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 5-benzoyloxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18O5/c1-2-27-24(26)21-19-15-18(28-23(25)17-11-7-4-8-12-17)13-14-20(19)29-22(21)16-9-5-3-6-10-16/h3-15H,2H2,1H3 |
InChI Key |
QBVYNVNLGVKWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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